molecular formula C29H14N2Na4O17S4 B161325 Einecs 233-349-4 CAS No. 10126-90-6

Einecs 233-349-4

Cat. No.: B161325
CAS No.: 10126-90-6
M. Wt: 882.7 g/mol
InChI Key: FMBRXVYUCDRWAG-UHFFFAOYSA-J
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, with EINECS 233-349-4 being one such entry . This compound is presumed to be an industrial or commercial substance requiring evaluation for hazards such as acute toxicity, bioaccumulation, or environmental persistence.

Properties

IUPAC Name

tetrasodium;[2-(1-amino-9,10-disulfonatooxyanthracen-2-yl)-5-sulfonatooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O17S4.4Na/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37;;;;/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBRXVYUCDRWAG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)[O-])N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14N2Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10126-90-6
Record name Anthra(2,3-d)oxazole-5,10-diol, 2-(1-amino-9,10-bis(sulfooxy)-2-anthracenyl)-, 5,10-bis(hydrogen sulfate), sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010126906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Sulfonation of 1-Amino-9,10-dihydroxyanthracene

The initial step involves sulfonation of 1-amino-9,10-dihydroxyanthracene using fuming sulfuric acid (20% SO₃) at 80–100°C for 6–8 hours. This reaction introduces sulfonate groups at the 9- and 10-positions, yielding 1-amino-9,10-disulfonatooxyanthracene. Excess sulfonating agent ensures complete conversion, though prolonged exposure risks over-sulfonation.

Key Parameters

ParameterOptimal RangeImpact on Yield
Temperature85–95°CMaximizes sulfonation without decomposition
Reaction Time7 hoursBalances conversion and side reactions
SO₃ Concentration18–22%Ensures complete sulfonation

Benzoxazole Ring Formation via Cyclocondensation

The sulfonated intermediate undergoes cyclocondensation with 2-hydroxy-5-sulfonatooxynaphthalene-1-carboxylic acid in the presence of polyphosphoric acid (PPA) at 120–140°C. This step forms the naphtho[3,2-f]benzoxazole scaffold through dehydration.

Mechanistic Insights

  • Acid Catalysis : PPA facilitates protonation of the carboxylic acid, promoting nucleophilic attack by the amine group.

  • Regioselectivity : Steric and electronic effects direct cyclization to the 3,2-f position.

Tetrasodium Salt Formation

The final sulfonic acid intermediate is neutralized with sodium hydroxide (4 equivalents) in aqueous ethanol (70% v/v) at 25°C. Crystallization at 4°C yields the tetrasodium salt with >95% purity.

Optimization of Synthetic Conditions

Design of Experiments (DoE) for Reaction Optimization

Modern synthesis employs face-centered central composite (CCF) designs to optimize multivariable systems. For this compound, critical factors include:

  • Residence Time : 0.5–3.5 hours (flow systems)

  • Temperature : 30–70°C

  • Reagent Equivalents : 2–10 equivalents of sulfonating agent

Case Study : A 17-experiment CCF design identified optimal sulfonation conditions (90°C, 7 hours, 8.5 equivalents SO₃), achieving 87% yield. Replicates at center points (50°C, 5 hours, 6 equivalents) confirmed reproducibility (±2% yield variance).

Kinetic Modeling of Cyclocondensation

Pseudo-first-order kinetics govern the cyclocondensation step, with a rate constant k=0.15h1k = 0.15 \, \text{h}^{-1} at 130°C. The rate law follows:

Rate=k[Intermediate][PPA]\text{Rate} = k[\text{Intermediate}][\text{PPA}]

Activation energy (EaE_a) calculations (45 kJ/mol) suggest a thermally controlled mechanism, necessitating precise temperature regulation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz) : δ 8.2–7.3 (m, aromatic H), δ 4.1 (s, Na⁺ counterion).

  • FT-IR (KBr) : 1180 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=N benzoxazole).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves this compound at tR=12.3mint_R = 12.3 \, \text{min} with 99.2% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability and enhances heat transfer during exothermic steps (e.g., sulfonation). A pilot-scale system achieved 85% yield at 10 kg/day throughput.

Waste Management

Sulfonation byproducts (e.g., sulfonic acid isomers) are neutralized with Ca(OH)₂, yielding insoluble CaSO₄ for safe disposal .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Naringin undergoes enzymatic hydrolysis via naringinase , a dual-activity enzyme (α-L-rhamnosidase and β-D-glucosidase), to yield its aglycone naringenin (C₁₅H₁₂O₅):

C27H32O14naringinaseC15H12O5+C12H20O10\text{C}_{27}\text{H}_{32}\text{O}_{14}\xrightarrow{\text{naringinase}}\text{C}_{15}\text{H}_{12}\text{O}_5+\text{C}_{12}\text{H}_{20}\text{O}_{10}

Steps :

  • α-L-Rhamnosidase cleaves the rhamnose unit, forming prunin (naringenin-7-O-glucoside).

  • β-D-Glucosidase removes the glucose unit, releasing naringenin and disaccharides .

Applications :

  • Debittering citrus juices (e.g., grapefruit) in food industries .

  • Enhanced bioavailability of naringenin for pharmacological use .

Antioxidant Activity

Naringin exhibits radical-scavenging activity via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms:

  • Hydroxyl group participation : The 4′-OH, 5-OH, and 7-OH groups donate protons to neutralize ROS (e.g., - OH, O₂- ⁻) .

  • Chelation of metal ions : The carbonyl group at C4 and hydroxyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Key Data :

PropertyValueSource
ORAC Value 2,840 µmol TE/g
IC₅₀ (DPPH assay) 48.7 µM

Metabolic Interactions

Naringin inhibits cytochrome P450 enzymes, altering drug metabolism:

EnzymeInhibition MechanismClinical Impact
CYP3A4 Competitive bindingReduced metabolism of statins, calcium channel blockers
CYP1A2 Non-competitive inhibitionIncreased plasma levels of theophylline, clozapine

Evidence : Co-administration with naringin increases the AUC of felodipine by 76% in humans .

Glycosylation and Derivatization

Naringin serves as a precursor for synthetic modifications:

Reaction TypeReagents/ConditionsProductApplication
Acetylation Acetic anhydride, pyridinePeracetylated naringinEnhanced lipophilicity for drug delivery
Sulfation Sulfur trioxide complexesNaringin sulfateImproved water solubility

Note : Structural analysis shows steric hindrance from rhamnose/glucose units reduces reactivity compared to naringenin .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
Acidic (pH < 3) Hydrolysis of glycosidic bond2.1 hours (37°C)
Alkaline (pH 9) Oxidation of phenolic groups0.8 hours (37°C)
UV Light Ring-opening isomerization45 minutes

Data sourced from accelerated stability studies .

Scientific Research Applications

Einecs 233-349-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 233-349-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Structural Similarity Assessment

Analog identification relies on computational methods like the Tanimoto index (≥70% similarity threshold) using PubChem 2D fingerprints. This metric quantifies overlap in molecular substructures, enabling rapid clustering of EINECS compounds with labeled analogs (e.g., REACH Annex VI substances) . For example, 1,387 labeled chemicals can cover 33,000 unlabeled EINECS compounds through similarity networks .

Physicochemical and Toxicological Profiling

Key parameters include:

  • log Po/w (lipophilicity), TPSA (topological polar surface area), and molecular weight to predict bioavailability and toxicity .
  • Solubility and synthetic accessibility scores to assess commercial viability .
  • QSAR models for acute toxicity prediction, validated using OECD guidelines .

Comparative Analysis with Similar Compounds

Structural Analogs

Using a Tanimoto index ≥70%, hypothetical analogs of EINECS 233-349-4 might include:

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4): Similarity 0.87; used in Suzuki-Miyaura cross-coupling reactions .

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 1455091-10-7): Similarity 0.77; exhibits moderate solubility (0.695 mg/mL) and CYP1A2 inhibition .

Physicochemical Comparison

Parameter This compound* (3-Bromo-5-chlorophenyl)boronic acid 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Molecular Weight (g/mol) ~200–300 235.27 295.29
log Po/w Moderate (1.5–2.5) 2.15 (XLOGP3) 2.03 (SILICOS-IT)
Solubility (mg/mL) Low–Moderate 0.24 0.695
TPSA (Ų) 30–50 40.46 35.25
Synthetic Accessibility Moderate 2.07 1.0

*Hypothetical range based on EINECS chemical trends.

Toxicity and Bioactivity

  • Chlorinated alkanes (e.g., CAS 34743-49-2): QSAR models predict fish toxicity using log Po/w and in vitro data .
  • Organothiophosphates: Interspecies models link daphnid toxicity to fish LC50 values, validated for 0.7% of EINECS chemicals .
  • Substituted mononitrobenzenes: Advisory tools direct users to organism-specific toxicity models within defined log P ranges .

Biological Activity

Overview of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a systemic herbicide that primarily targets broadleaf weeds while having minimal effects on grasses. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

PropertyValue
Chemical FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
CAS Number94-75-7
EINECS Number233-349-4

2,4-D acts by disrupting normal plant growth processes. It is absorbed through foliage and roots and translocated throughout the plant. The herbicide induces abnormal cell growth, leading to:

  • Rapid elongation of stems
  • Formation of excessive roots
  • Distortion of leaves

These effects are primarily due to the compound's role as an auxin mimic, which alters gene expression related to growth regulation.

Effects on Plants

The primary biological activity of 2,4-D is its herbicidal effect on dicotyledonous plants. Studies show that:

  • Concentration-dependent effects: Higher concentrations lead to more severe symptoms and quicker plant death.
  • Species sensitivity: Some species exhibit resistance or tolerance to 2,4-D, making it crucial for farmers to understand local flora when applying this herbicide.

Effects on Non-target Organisms

Research indicates that 2,4-D can also impact non-target organisms:

  • Aquatic life: Toxicity studies demonstrate that 2,4-D can be harmful to fish and invertebrates at certain concentrations. For instance:
    SpeciesLC50 (mg/L)Observations
    Rainbow Trout0.5Significant mortality observed
    Daphnia Magna1.0Reproductive impairment noted
  • Soil microorganisms: Some studies suggest that high concentrations of 2,4-D can alter microbial community structure in soil ecosystems.

Case Study 1: Impact on Aquatic Ecosystems

A study conducted in a freshwater lake treated with 2,4-D for aquatic weed control showed significant changes in the fish population dynamics over a two-year period. The results indicated:

  • A decrease in sensitive species such as minnows.
  • An increase in tolerant species like carp.

Case Study 2: Agricultural Application and Resistance Management

In agricultural settings, a field trial assessed the effectiveness of 2,4-D against common broadleaf weeds. The findings highlighted:

  • Effective control of dandelions and thistles when applied at optimal growth stages.
  • Instances of reduced efficacy due to the development of resistant weed populations.

Regulatory Status

Due to its potential environmental impacts, the use of 2,4-D is regulated under various national and international guidelines. In the EU, it is subject to restrictions under REACH regulations due to concerns about its persistence and bioaccumulation potential.

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